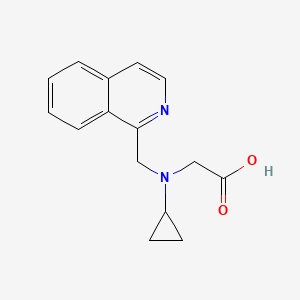

(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid

Description

(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid is a synthetic acetic acid derivative featuring a cyclopropyl group attached to an isoquinoline moiety via a methyl-amino linker.

This discontinuation may reflect challenges in synthesis, stability, or a shift in research focus toward structurally related analogs.

Properties

IUPAC Name |

2-[cyclopropyl(isoquinolin-1-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)10-17(12-5-6-12)9-14-13-4-2-1-3-11(13)7-8-16-14/h1-4,7-8,12H,5-6,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYLRBPPJULAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=NC=CC3=CC=CC=C32)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Amino-Acetic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropyl and amino groups are susceptible to oxidation under specific conditions:

Key Findings :

-

Cyclopropane ring-opening dominates under strong acidic or radical conditions .

-

The amino group oxidizes to nitrone intermediates, which can rearrange to amides .

Reduction Reactions

The compound undergoes selective reduction at the isoquinoline ring and cyclopropane:

Key Findings :

-

The isoquinoline ring is more reducible than the cyclopropane moiety under catalytic hydrogenation .

-

LiAlH₄ selectively reduces the acetic acid group without altering the heterocycle.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions due to the conjugated system in isoquinoline:

Key Findings :

-

Diels-Alder reactions with arynes yield sp³-rich scaffolds useful in peptidomimetics .

-

Cyclopropenones induce ring-opening at the cyclopropane via nucleophilic attack .

Substitution and Functional Group Interconversion

The amino and carboxylic acid groups enable diverse substitutions:

Key Findings :

-

The acetic acid group is highly amenable to esterification/amidation without altering the core structure.

-

Cyclopropane’s ring strain facilitates SN2 reactions with strong nucleophiles .

Acid-Base and Coordination Chemistry

The compound exhibits pH-dependent behavior and metal-binding properties:

Key Findings :

Scientific Research Applications

(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of amino-acetic acid derivatives with variations in substituents. Key analogs include:

| Compound Name | Substituent(s) | Key Structural Features |

|---|---|---|

| (Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid | Cyclopropyl, isoquinoline | Rigid cyclopropyl, aromatic isoquinoline |

| [(Isoquinolin-1-ylmethyl)-amino]-acetic acid | None (parent structure) | Lacks cyclopropyl; simpler substituent |

| (Isopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid | Isopropyl | Bulkier alkyl group; increased hydrophobicity |

| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | Cyclopentyl, indole | Indole core; larger cyclopentyl group |

| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Acetyl-pyrrolidinyl, isopropyl | Chiral center; heterocyclic pyrrolidine |

Key Observations :

- Cyclopropyl vs. Cyclopentyl/Isopropyl : The cyclopropyl group offers steric rigidity and compactness compared to bulkier substituents like cyclopentyl () or isopropyl (). This may enhance metabolic stability by reducing enzymatic degradation .

- Isoquinoline vs. Isoquinoline’s extended π-system may favor interactions with aromatic residues in biological targets.

- Acetic Acid Functional Group : Common to all analogs, the acetic acid group enhances water solubility and provides a handle for further derivatization (e.g., esterification, amidation) .

Physicochemical and Functional Comparisons

While exact data for this compound are sparse, inferences can be drawn from analogs:

Research Implications :

- The indole-based analog () has a higher molecular weight (320.385 g/mol), which may impact permeability compared to smaller cyclopropyl-containing compounds.

Biological Activity

The compound (Cyclopropyl-isoquinolin-1-ylmethyl-amino)-acetic acid is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isoquinoline moiety, which is known for its diverse biological properties. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical in metabolic pathways, potentially affecting signal transduction and cellular responses.

- Receptor Binding : The isoquinoline structure is known for its ability to interact with neurotransmitter receptors, which may influence neurological functions and pain pathways.

Anticancer Activity

Research indicates that isoquinoline derivatives possess antiproliferative properties. A study demonstrated that related compounds inhibited leucine aminopeptidase, an enzyme linked to cancer progression. The findings suggest that this compound may also exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Isoquinoline derivatives have shown significant antibacterial and antifungal activities. For instance, studies reported that certain isoquinoline-based compounds had minimum inhibitory concentration (MIC) values indicating potent activity against various bacterial strains, including E. coli and S. aureus. This suggests that this compound could be effective against microbial infections .

Case Study 1: Anticancer Efficacy

A virtual screening study identified several isoquinoline derivatives with promising anticancer activity. One compound exhibited significant inhibition of cell proliferation in human cancer cell lines, highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Antimicrobial Properties

In a comparative study of alkaloids, a derivative similar to this compound demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration of this compound's structure–activity relationship to optimize its antimicrobial efficacy .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.